Nigrocin-2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLSKVLGVGKKVLCGVSGLC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Nigrocin-2 exhibits significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism primarily involves disrupting microbial cell membranes due to its amphipathic alpha-helical structure, which facilitates membrane permeabilization and subsequent cell death .
Case Study: Efficacy Against Pathogens
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae
- Results : In vitro studies demonstrated that this compound effectively inhibited the growth of these pathogens, showing minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Synergistic Effects with Antibiotics
Recent research indicates that this compound can enhance the efficacy of traditional antibiotics when used in combination. For instance, coadministration with ampicillin has been shown to delay antibiotic resistance in Staphylococcus aureus, suggesting that this compound could play a critical role in combating antibiotic-resistant infections .
Table 1: Synergistic Effects of this compound with Antibiotics
| Antibiotic | Pathogen | MIC (µg/mL) | Synergy Observed |
|---|---|---|---|
| Ampicillin | Staphylococcus aureus | 0.5 | Yes |
| Gentamicin | E. coli | 1.0 | Yes |
| Tetracycline | Klebsiella pneumoniae | 0.25 | Yes |
Potential Therapeutic Applications
The unique structure and low cytotoxicity of this compound make it a promising candidate for therapeutic applications, particularly in wound healing and infection control.
Case Study: Wound Healing
In animal models, this compound has been tested for its ability to promote healing in infected wounds. Results indicated that treatment with this compound not only reduced bacterial load but also enhanced tissue regeneration compared to controls .
Immunomodulatory Effects
Emerging evidence suggests that this compound may possess immunomodulatory properties, potentially enhancing host immune responses against infections. This aspect is currently under investigation, with preliminary studies indicating that it may stimulate the production of pro-inflammatory cytokines .
Applications in Sperm Vitality Assessment
Interestingly, this compound has been utilized in reproductive biology for assessing sperm vitality through staining techniques. The eosin-nigrosin staining method employs this compound to differentiate live from dead sperm cells effectively, providing a reliable assessment tool in fertility studies .
Table 2: Evaluation of Eosin-Nigrosin Staining Technique
| Parameter | Result (%) |
|---|---|
| Stained (Dead) Sperm | 9% |
| Motile Sperm | 91% |
Future Directions and Research Needs
While the applications of this compound are promising, further research is necessary to fully understand its mechanisms and optimize its use in clinical settings. Future studies should focus on:
- Detailed mechanistic studies to elucidate its action on microbial membranes.
- Clinical trials to evaluate its safety and efficacy in humans.
- Exploration of its potential as a vaccine adjuvant or in combination therapies against resistant strains.
Comparison with Similar Compounds
Nigrocin-2 shares evolutionary and functional relationships with other AMP families in Ranidae frogs, particularly Brevinin-1 , Brevinin-2 , and insect-derived Apidaecins . A detailed comparison is outlined below:
Structural and Functional Comparison
| Property | This compound | Brevinin-1 | Brevinin-2 | Apidaecins |
|---|---|---|---|---|
| Length (residues) | 21 | ~24 | 29–34 | 18–20 |
| Charge | +3 to +5 | +4 to +6 | +2 to +4 | +2 to +3 |
| Key Motif | Rana box (C-terminal) | Rana box (C-terminal) | Rana box (C-terminal) | Proline-rich, linear |
| Secondary Structure | Amphipathic α-helix | Amphipathic α-helix | Amphipathic α-helix | Extended, unstructured |
| Hydrophobicity | Moderate | High | Moderate | Low |
| Antimicrobial Spectrum | Broad (Gram±, fungi) | Broad (Gram±) | Broad (Gram±) | Gram-negative specific |
| Hemolytic Activity | Low | Moderate to high | Moderate | None |
Key Findings :
Rana Box Role: In this compound, the Rana box is essential for antimicrobial activity. Removal (e.g., truncated Nigrocin-M2) reduces potency (MIC >512 μM), while cysteine substitution (Nigrocin-M1) enhances activity against MRSA (MIC = 16 μM) .
Length and Hydrophobicity :
- Brevinin-1 peptides are longer (~24 residues) and more hydrophobic than this compound, correlating with stronger membrane disruption but higher hemolytic risk .
- Brevinin-2 peptides (29–34 residues) are the longest, with a neutral net charge due to acidic residues, reducing their hemolytic effects compared to Brevinin-1 .
Activity-Structure Relationship :
- This compound and Brevinin-1/2 adopt α-helical conformations, enabling insertion into bacterial membranes. Apidaecins lack helical structure and target intracellular pathways in Gram-negative bacteria .
- This compound variants with >70% helical content show superior activity against S. aureus, while extended structures (e.g., OdMa4) are selective for Gram-negative species .
Evolutionary and Taxonomic Distribution
- This compound : Found in Pelophylax nigromaculatus, Odorrana grahami, and Rana nigromaculata .
- Brevinin-1/2 : Ubiquitous in Ranidae frogs (e.g., Rana temporaria, Hylarana picturata) .
- Apidaecins : Insect-specific (e.g., honeybees), lacking homology with amphibian AMPs .
Mechanistic Divergence
Preparation Methods
Peptide Synthesis of Nigrocin-2
The primary method for preparing this compound is through solid-phase peptide synthesis (SPPS) , a widely used technique for producing peptides with high purity and yield.
- Synthesis Process : The peptide chain is assembled stepwise on a solid resin support using automated peptide synthesizers.
- Modifications : To study structure-function relationships, variants of this compound have been synthesized with modifications in the Rana box, such as:
- Substitution of cysteine residues to prevent disulfide bond formation.
- Truncation of the Rana box motif to assess its role in activity.
These modified peptides are synthesized similarly by SPPS with altered amino acid sequences.
Purification and Verification
After synthesis, this compound and its analogues undergo:
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification, which separates the target peptide from impurities based on hydrophobicity.
- Mass Spectrometry (MALDI-TOF MS) for molecular weight verification, ensuring the synthesized peptide corresponds to the theoretical mass.
Example data from a study showed a major peptide ion at m/z 1984.90, matching the expected mass of this compound.
Secondary Structure Characterization
The secondary structure of this compound is critical for its antimicrobial function. It is characterized by:
- Circular Dichroism (CD) Spectroscopy : Peptides are dissolved in aqueous and membrane-mimicking environments (e.g., 50% trifluoroethanol) to analyze α-helix content and other structural features.
- The presence of the Rana box disulfide bond restricts α-helix formation, while its removal or modification enhances α-helicity.
| Peptide Variant | α-Helix Content in 50% TFE | Notes |
|---|---|---|
| This compound (native) | ~73% | Contains Rana box disulfide bond |
| Nigrocin-M1 (Cys replaced) | ~100% | Disulfide bond absent, more α-helix |
| Nigrocin-M2 (Rana box deleted) | ~99% | Truncated peptide, high α-helix |
These data indicate that the Rana box influences the peptide's secondary structure and potentially its biological activity.
Summary of Preparation Steps
| Step Number | Description | Details/Conditions |
|---|---|---|
| 1 | Peptide chain assembly | Automated solid-phase peptide synthesis |
| 2 | Peptide cleavage from resin | Standard cleavage protocols with trifluoroacetic acid (TFA) |
| 3 | Purification | RP-HPLC, gradient elution based on hydrophobicity |
| 4 | Verification | MALDI-TOF mass spectrometry for molecular weight |
| 5 | Structural characterization | Circular dichroism spectroscopy in aqueous and TFE environments |
| 6 | Optional peptide modifications | Substitution or deletion of Rana box cysteines |
Research Findings on Preparation and Activity
- The synthesis and purification methods yield peptides with high purity and verified molecular weights.
- Modifications in the Rana box affect the secondary structure and antimicrobial potency.
- Peptides with disrupted Rana box show increased α-helicity but may exhibit altered antimicrobial spectra.
- This compound and its analogues have been tested against various bacteria and fungi, demonstrating broad-spectrum activity, with MIC values ranging from low micromolar to higher concentrations depending on the variant.
Q & A
Basic Research: How can researchers determine the structural configuration of Nigrocin-2 using spectroscopic and crystallographic methods?
Methodological Answer:
To resolve this compound’s structural configuration, employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals, identifying functional groups and connectivity .
- X-ray Crystallography: If crystallizable, analyze diffraction data to confirm stereochemistry and bond angles .
- Mass Spectrometry (HRMS): Validate molecular formula and fragmentation patterns.
- Cross-Validation: Compare data with structurally analogous compounds in databases (e.g., PubChem, SciFinder) to resolve ambiguities .
Basic Research: What are the critical steps for isolating this compound from natural sources while ensuring purity?
Methodological Answer:
Extraction Optimization: Use solvent polarity gradients (e.g., hexane → ethyl acetate → methanol) to fractionate crude extracts.
Chromatographic Separation:
- Column Chromatography: Employ silica gel or Sephadex LH-20 for preliminary separation.
- HPLC/Prep-TLC: Final purification using reversed-phase C18 columns with UV detection at λmax for this compound .
Purity Assessment: Validate via HPLC-DAD (≥95% peak area) and absence of extraneous signals in NMR .
Advanced Research: How should researchers address contradictions in reported bioactivity data for this compound across independent studies?
Methodological Answer:
- Meta-Analysis Framework:
- Data Harmonization: Standardize units (e.g., IC50 in µM) and control variables (cell lines, assay conditions) .
- Statistical Reassessment: Apply mixed-effects models to account for inter-study variability .
- Mechanistic Validation: Use orthogonal assays (e.g., CRISPR knockouts, enzymatic activity tests) to confirm target specificity .
- Publication Bias Mitigation: Include negative results in supplementary materials to reduce reporting asymmetry .
Advanced Research: What experimental design principles are critical for studying this compound’s mechanism of action in complex biological systems?
Methodological Answer:
- PICOT Framework:
- Population: Define cell/organism models (e.g., cancer vs. non-cancer lines).
- Intervention: Dose ranges and exposure times aligned with pharmacokinetic data.
- Comparison: Use positive controls (e.g., known inhibitors) and vehicle controls.
- Outcome: Quantify biomarkers (e.g., apoptosis markers, kinase activity).
- Time: Temporal resolution of effects (acute vs. chronic) .
- Systems Biology Integration: Combine transcriptomics and proteomics to map signaling pathways perturbed by this compound .
Basic Research: How to formulate a hypothesis-driven research question on this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Literature Gap Analysis: Identify understudied functional groups (e.g., hydroxylation patterns) in existing SAR studies .
- Hypothesis Construction: Example: “Methylation at C-7 enhances this compound’s binding affinity to kinase X by reducing steric hindrance.”
- Testing Strategy: Synthesize analogs (e.g., via semi-synthesis) and compare bioactivity using dose-response assays .
Advanced Research: What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacology studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- Bootstrap Resampling: Estimate confidence intervals for potency metrics.
- ANCOVA: Compare curve slopes between analogs to assess efficacy differences .
Basic Research: How to ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
- Detailed Reaction Logs: Document catalyst loading, temperature, and solvent purity.
- In-Process Monitoring: Use TLC/HPLC to track intermediate formation.
- Characterization Redundancy: Confirm identity via NMR, IR, and melting point .
Advanced Research: What strategies validate this compound’s molecular targets in vivo?
Methodological Answer:
- Chemical Proteomics: Use affinity-based probes (e.g., biotinylated this compound) to pull down binding proteins .
- CRISPR-Cas9 Knockouts: Ablate putative targets in model organisms and assess resistance to this compound .
- SPR/BLI: Measure binding kinetics (KD, kon/koff) with recombinant proteins .
Advanced Research: How to resolve conflicting toxicity profiles of this compound in preclinical models?
Methodological Answer:
- Species-Specific PK/PD Modeling: Compare metabolic pathways (e.g., cytochrome P450 activity) across models .
- Toxicity Threshold Analysis: Use benchmark dose (BMD) modeling to identify safe exposure windows .
- Histopathological Correlation: Pair biochemical markers with tissue biopsies .
Basic Research: What cross-disciplinary approaches enhance this compound research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
